Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: is a chemical compound with the molecular formula C11H13IO3 and a molecular weight of 320.127 . It is also known by its other name, tert-Butyl 2-iodophenyl carbonate
Preparation Methods
The synthesis of Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester typically involves the reaction of 2-iodophenol with tert-butyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-Iodophenol+tert-Butyl chloroformate→Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester+HCl
Chemical Reactions Analysis
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, using reagents like nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Mechanism of Action
The mechanism by which Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester exerts its effects depends on the specific context of its use. In enzymatic reactions, the ester bond is hydrolyzed by esterases or lipases, leading to the formation of 2-iodophenol and tert-butyl alcohol. The molecular targets and pathways involved in these reactions are primarily the active sites of the enzymes that catalyze the hydrolysis.
Comparison with Similar Compounds
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: can be compared with other similar compounds, such as:
Carbonic acid, 1,1-dimethylethyl phenyl ester: This compound lacks the iodine atom, making it less reactive in substitution reactions.
Carbonic acid, 1,1-dimethylethyl 4-hydroxy-2-butyn-1-yl ester: This compound has a different substituent on the phenyl ring, which can lead to different reactivity and applications.
The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
364068-85-9 |
---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
tert-butyl (2-iodophenyl) carbonate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,3)15-10(13)14-9-7-5-4-6-8(9)12/h4-7H,1-3H3 |
InChI Key |
BWZZEBLOMYBTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.